6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17900569
InChI: InChI=1S/C17H21N5O3S2/c1-25-14-7-5-12(6-8-14)10-15-20-22-16(18-19-17(22)26-15)13-4-3-9-21(11-13)27(2,23)24/h5-8,13H,3-4,9-11H2,1-2H3
SMILES:
Molecular Formula: C17H21N5O3S2
Molecular Weight: 407.5 g/mol

6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC17900569

Molecular Formula: C17H21N5O3S2

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C17H21N5O3S2
Molecular Weight 407.5 g/mol
IUPAC Name 6-[(4-methoxyphenyl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H21N5O3S2/c1-25-14-7-5-12(6-8-14)10-15-20-22-16(18-19-17(22)26-15)13-4-3-9-21(11-13)27(2,23)24/h5-8,13H,3-4,9-11H2,1-2H3
Standard InChI Key MUYMVIIMCSIRGO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a fused triazolo[3,4-b] thiadiazole core, a bicyclic system combining triazole and thiadiazole rings. Key substituents include:

  • A 4-methoxybenzyl group at position 6, contributing lipophilicity and potential π-π interactions.

  • A 1-(methylsulfonyl)-3-piperidinyl moiety at position 3, introducing steric bulk and sulfonyl-mediated hydrogen bonding.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₁N₅O₃S₂
Molecular Weight407.5 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsTriazole, Thiadiazole, Sulfonyl

The methylsulfonyl group enhances metabolic stability, while the piperidine ring offers conformational flexibility for target engagement.

Synthesis and Chemical Modification

Synthetic Pathways

Synthesis involves multi-step reactions, typically starting with hydrazine derivatives and thiadiazole precursors. A representative route includes:

  • Cyclocondensation: Reaction of 4-methoxybenzylhydrazine with 5-amino-1,3,4-thiadiazole-2-thiol to form the thiadiazole intermediate.

  • Triazole Formation: Oxidative cyclization using iodine or phosphoryl chloride to fuse the triazole ring .

  • Piperidinyl Substitution: Introduction of the 1-(methylsulfonyl)-3-piperidinyl group via nucleophilic aromatic substitution or Suzuki coupling.

Table 2: Optimization of Reaction Yields

StepReagentsYield (%)
CyclocondensationHydrazine, EtOH68
Triazole CyclizationPOCl₃, 80°C72
Piperidinyl GraftingK₂CO₃, DMF, 100°C65

Challenges include regioselectivity during cyclization and purification of the polar sulfonyl-piperidine derivative .

Pharmacological Profile

Anticancer Activity

In vitro studies demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 12.3 µM and 15.7 µM, respectively . Mechanistic insights suggest:

  • Topoisomerase II Inhibition: Disruption of DNA replication via intercalation .

  • Apoptosis Induction: Caspase-3/7 activation and Bcl-2 downregulation.

Table 3: Cytotoxicity Comparison

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
This Compound12.315.7
Doxorubicin (Control)0.450.62
6-Benzyl Analog18.922.4

The 4-methoxybenzyl group enhances cellular uptake compared to unsubstituted analogs.

Antimicrobial Effects

Against Staphylococcus aureus (MRSA), the compound exhibits a MIC of 32 µg/mL, outperforming clindamycin (MIC = 64 µg/mL). The sulfonyl group likely disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .

Structure-Activity Relationships (SAR)

  • Methoxy Position: Para-substitution on the benzyl ring maximizes π-stacking with aromatic residues in enzyme active sites .

  • Sulfonyl Group: Essential for hydrogen bonding with serine/threonine kinases; replacement with carbonyl reduces potency by 4-fold.

  • Piperidine Conformation: The 3-piperidinyl isomer shows 30% higher activity than the 4-isomer due to improved target fit.

Figure 1: Proposed Binding Mode in Topoisomerase II
(Hypothetical model showing triazole-thiadiazole intercalation and sulfonyl interactions with Lys352 and Asp541 residues.)

Comparative Analysis with Analogous Compounds

Versus 6-Benzyl Derivatives

The 4-methoxy substitution reduces logP by 0.8 units compared to the benzyl analog, enhancing aqueous solubility without compromising membrane permeability.

Versus Non-Sulfonylated Triazolothiadiazoles

Methylsulfonyl inclusion increases metabolic half-life from 1.2 hours to 4.7 hours in murine models, attributed to reduced cytochrome P450 oxidation .

Current Research Gaps and Future Directions

  • In Vivo Efficacy: No published data on xenograft models; priority for preclinical development.

  • Selectivity Profiling: Off-target effects on hERG channels and CYP3A4 remain uncharacterized.

  • Formulation Challenges: Poor solubility (<0.1 mg/mL in PBS) necessitates nanoparticle encapsulation or prodrug strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator